Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with bromine and fluorine atoms. Its molecular formula is C₁₂H₁₀BrFN₂O₂, and it has a molecular weight of 313.12 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and structural properties .
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and material science .
The biological activity of ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been explored in various studies. It exhibits:
The synthesis of ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves several steps:
These steps highlight the complexity involved in synthesizing this compound, emphasizing the need for careful control of reaction conditions .
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications:
Interaction studies are crucial for understanding how ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate interacts with biological systems. Research has focused on:
These studies are essential for evaluating the safety and efficacy profile of ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in clinical settings .
Several compounds share structural similarities with ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₁FN₂O₂ | 0.89 |
| Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | C₉H₈F N₂O₂ | 0.91 |
| Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₁FN₂O₂ | 0.87 |
| Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | C₉H₈F N₂O₂ | 0.88 |
These compounds are noteworthy for their similar structural motifs but may differ significantly in their biological activity and applications. Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate stands out due to its specific halogen substitutions, which can influence its reactivity and biological interactions uniquely compared to its analogs .